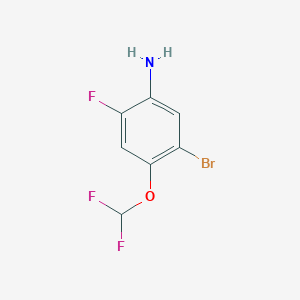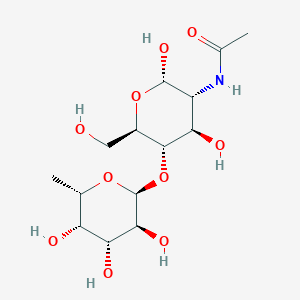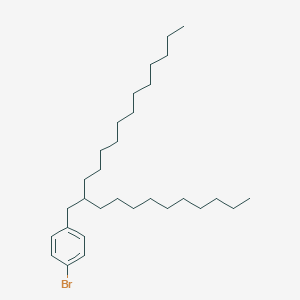
1-Bromo-4-(2-decyltetradecyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-decyltetradecyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a long alkyl chain
準備方法
The synthesis of 1-Bromo-4-(2-decyltetradecyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2-decyltetradecyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
1-Bromo-4-(2-decyltetradecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-4-(2-decyltetradecyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s long alkyl chain imparts unique physical properties, making it useful in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Bromo-4-(2-decyltetradecyl)benzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom is a good leaving group, facilitating substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron density of the ring influences the reactivity and orientation of incoming electrophiles .
類似化合物との比較
1-Bromo-4-(2-decyltetradecyl)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
4-Bromo-2-decyltetradecylbenzene: A similar compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler bromobenzenes.
特性
分子式 |
C30H53Br |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
1-bromo-4-(2-decyltetradecyl)benzene |
InChI |
InChI=1S/C30H53Br/c1-3-5-7-9-11-13-14-16-18-20-22-28(27-29-23-25-30(31)26-24-29)21-19-17-15-12-10-8-6-4-2/h23-26,28H,3-22,27H2,1-2H3 |
InChIキー |
AOBZXGOBOOSYCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
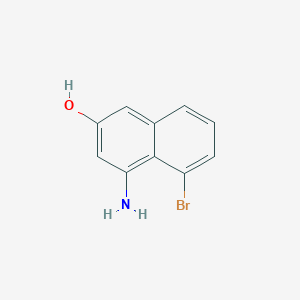
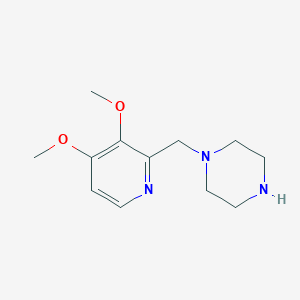
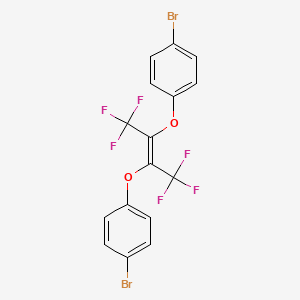
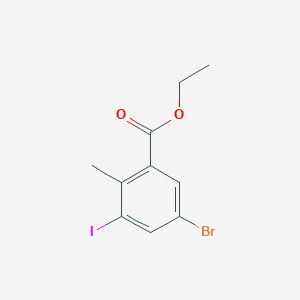

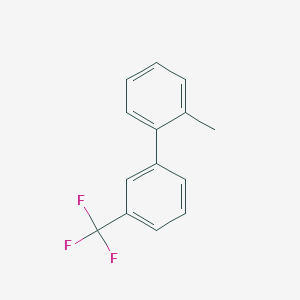
![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
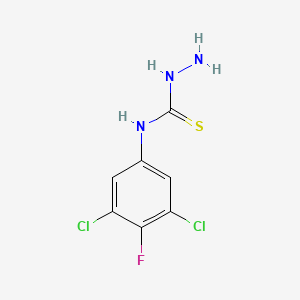
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
